molecular formula C21H29I3N4O9 B1250607 Iosarcol CAS No. 97702-82-4

Iosarcol

Cat. No.: B1250607
CAS No.: 97702-82-4
M. Wt: 862.2 g/mol
InChI Key: IWLIBARWYNRYQO-OCPVLIPCSA-N
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Description

Iosarcol: (also known as Melitrast) is an iodinated nonionic monomeric contrast medium. It was patented by Dr. Franz Koehler and Chemie KG for radiographic imaging . The compound is used primarily in medical imaging to enhance the contrast of structures or fluids within the body, making them more visible on radiographic images.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iosarcol is synthesized through a series of chemical reactions involving the iodination of aromatic compounds. The process typically involves the introduction of iodine atoms into the benzene ring of the precursor molecule. The reaction conditions include the use of iodinating agents such as iodine monochloride (ICl) or iodine (I2) in the presence of oxidizing agents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is carefully controlled to ensure high purity and yield. The final product is purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Iosarcol can undergo oxidation reactions where the iodine atoms are replaced by oxygen-containing groups.

    Reduction: The compound can be reduced to remove iodine atoms, resulting in the formation of deiodinated derivatives.

    Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other functional groups such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of iodinated carboxylic acids or ketones.

    Reduction: Formation of deiodinated aromatic compounds.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Iosarcol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.

    Biology: Employed in radiographic imaging to study the structure and function of biological tissues.

    Medicine: Used as a contrast agent in diagnostic imaging techniques such as X-ray, CT scans, and angiography.

    Industry: Utilized in the production of high-purity iodinated compounds for various industrial applications.

Mechanism of Action

Iosarcol exerts its effects by enhancing the contrast of structures or fluids within the body during radiographic imaging. The iodine atoms in the compound absorb X-rays, making the structures containing this compound appear more opaque on the radiographic images. This allows for better visualization of internal organs, blood vessels, and other tissues.

Comparison with Similar Compounds

    Iopromide: Another iodinated nonionic contrast medium used in radiographic imaging.

    Iohexol: A widely used iodinated contrast agent for CT scans and angiography.

    Iotalamic Acid: An ionic contrast medium used in various diagnostic imaging procedures.

Uniqueness of Iosarcol: this compound is unique due to its specific molecular structure, which provides optimal contrast enhancement with minimal side effects. Its nonionic nature reduces the risk of adverse reactions compared to ionic contrast agents. Additionally, this compound’s high iodine content ensures excellent radiopacity, making it highly effective for diagnostic imaging.

Properties

CAS No.

97702-82-4

Molecular Formula

C21H29I3N4O9

Molecular Weight

862.2 g/mol

IUPAC Name

3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C21H29I3N4O9/c1-8(30)25-17-14(22)13(15(23)18(16(17)24)26-9(2)31)21(37)28(4)6-12(34)27(3)5-10(32)19(35)20(36)11(33)7-29/h10-11,19-20,29,32-33,35-36H,5-7H2,1-4H3,(H,25,30)(H,26,31)/t10-,11+,19+,20+/m0/s1

InChI Key

IWLIBARWYNRYQO-OCPVLIPCSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(=O)N(C)CC(C(C(C(CO)O)O)O)O)I)NC(=O)C)I

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)C)I

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(=O)N(C)CC(C(C(C(CO)O)O)O)O)I)NC(=O)C)I

Synonyms

iosarcol
Melitrast
N'-(3,5-bis(acetylamino)-2,4,6-triiodobenzoyl)sarcosinyl-N-methylglucamide

Origin of Product

United States

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